Anguizole

Übersicht

Beschreibung

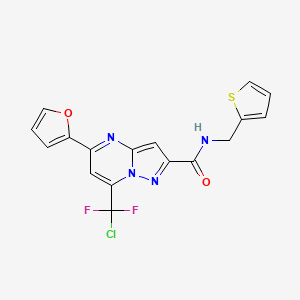

Anguizole is a small molecule inhibitor known for its potent activity against the hepatitis C virus (HCV). It specifically targets the nonstructural protein 4B (NS4B) of HCV, which plays a crucial role in the virus’s replication complex formation . The chemical name of this compound is 7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Anguizole wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung von Pyrazolo[1,5-a]pyrimidin-Derivaten umfassen. Die wichtigsten Schritte sind:

Bildung des Pyrazolo[1,5-a]pyrimidin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.

Einführung von funktionellen Gruppen: Die Chloro(difluor)methyl-, Furan-2-yl- und Thiophen-2-ylmethylgruppen werden durch spezifische Substitutionsreaktionen eingeführt.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

Batch-Reaktionen: Führen Sie sie in Reaktoren mit präziser Temperatur- und Druckregelung durch.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Anguizole unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.

Substitution: Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: Wie Halogene oder Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation hydroxylierte Derivate liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können .

Wissenschaftliche Forschungsanwendungen

Anguizole hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeug verwendet, um die Hemmung von NS4B und seine Rolle bei der HCV-Replikation zu untersuchen.

Biologie: Wird in Zellstudien eingesetzt, um die Auswirkungen der NS4B-Hemmung auf die Virusreplikation und Zellfunktion zu verstehen.

Medizin: Wird als potenzieller therapeutischer Wirkstoff zur Behandlung von HCV-Infektionen untersucht.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es auf die zweite amphipathische Helix von NS4B (NS4B-AH2) zielt. Diese Interaktion stört die Dimerisierung und Multimerisierung von NS4B, die für die Bildung des HCV-Replikationskomplexes unerlässlich sind. Durch die Hemmung dieser Prozesse unterdrückt this compound effektiv die HCV-Replikation .

Ähnliche Verbindungen:

Clemizolhydrochlorid: Ein weiterer NS4B-Inhibitor mit ähnlichen antiviralen Eigenschaften.

Verbindung 5: Ein NS4B-Inhibitor mit einer ähnlichen Potenz und einem ähnlichen Resistenzprofil wie this compound.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Zielsetzung von NS4B-AH2, das eine doppelte Rolle bei der RNA-Replikation und der Virusproduktion spielt. Diese Spezifität macht es zu einem wertvollen Werkzeug zur Untersuchung der HCV-Replikation und zur Entwicklung gezielter antiviraler Therapien .

Wirkmechanismus

Anguizole exerts its effects by targeting the second amphipathic helix of NS4B (NS4B-AH2). This interaction disrupts the dimerization and multimerization of NS4B, which are essential for the formation of the HCV replication complex. By inhibiting these processes, this compound effectively suppresses HCV replication .

Vergleich Mit ähnlichen Verbindungen

Clemizole hydrochloride: Another NS4B inhibitor with similar antiviral properties.

Compound 5: An NS4B inhibitor with a similar potency and resistance profile to Anguizole.

Uniqueness: this compound is unique due to its specific targeting of NS4B-AH2, which plays a dual role in RNA replication and virus production. This specificity makes it a valuable tool for studying HCV replication and developing targeted antiviral therapies .

Biologische Aktivität

Anguizole, a small molecule with the chemical identifier 442666-98-0, has emerged as a promising antiviral agent, particularly against the hepatitis C virus (HCV). Its biological activity is primarily characterized by its potent inhibition of HCV RNA replication through selective targeting of the non-structural protein 4B (NS4B).

This compound functions as a selective inhibitor of the NS4B protein, which is crucial for HCV replication. It binds to a specific region known as the second amphipathic helix (NS4B-AH2), disrupting the interaction between NS4B and other viral proteins. This disruption prevents the formation of the HCV replication complex, effectively inhibiting viral replication in a dose-dependent manner. Studies have demonstrated that this compound suppresses viral genome synthesis, showcasing its potential as an antiviral agent against various strains of HCV .

In Vitro Studies

Research has indicated that this compound exhibits significant antiviral activity. In vitro studies have shown that it can effectively reduce HCV RNA levels in infected cells. The compound's selectivity for NS4B is notable compared to other antiviral agents that typically target NS5A or RNA polymerase.

Comparative Analysis with Other Antivirals

A comparative analysis with other antiviral compounds highlights this compound's unique mechanism of action. Below is a summary table comparing this compound with other known HCV inhibitors:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | Inhibits NS4B protein | Specific targeting reduces resistance development |

| Sofosbuvir | Inhibits RNA polymerase | Nucleotide analog; widely used in HCV therapy |

| Daclatasvir | Inhibits NS5A protein | Direct-acting antiviral; effective in combination therapy |

| Ledipasvir | Inhibits NS5A protein | Effective against multiple HCV genotypes |

This table illustrates how this compound stands out due to its specific targeting of NS4B, which may provide advantages in treatment regimens aimed at minimizing resistance and enhancing efficacy against HCV strains .

Future Directions

Further research is necessary to explore:

Eigenschaften

IUPAC Name |

7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF2N4O2S/c18-17(19,20)14-7-11(13-4-1-5-26-13)22-15-8-12(23-24(14)15)16(25)21-9-10-3-2-6-27-10/h1-8H,9H2,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNREAYNZPJROB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)Cl)C(=O)NCC4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359937 | |

| Record name | Anguizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442666-98-0 | |

| Record name | Anguizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.